Dihydrogen (mercaptosuccinato(3-))aurate(2-)

Description

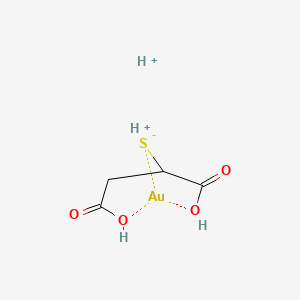

Dihydrogen (mercaptosuccinato(3-))aurate(2-) (CAS: 24145-43-5, EC: 246-034-1) is a gold-containing coordination complex with the molecular formula [Au(C₄H₅O₄S)]²⁻·2H⁺. The ligand, mercaptosuccinate(3-), is derived from mercaptosuccinic acid (HSCH₂C(COOH)₂), which provides a thiol (-SH) and two carboxylate (-COO⁻) groups for coordination . The structure involves gold in a +1 oxidation state, chelated by the sulfur atom of the thiol group and oxygen atoms from carboxylates, forming a stable anionic complex .

Properties

CAS No. |

24145-43-5 |

|---|---|

Molecular Formula |

C4H7AuO4S+ |

Molecular Weight |

348.13 g/mol |

IUPAC Name |

1,4-dihydroxy-1,4-dioxobutane-2-thiolate;gold;hydron |

InChI |

InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/p+1 |

InChI Key |

LRJBQNPYJJIASE-UHFFFAOYSA-O |

Canonical SMILES |

[H+].[H+].C(C(C(=O)O)[S-])C(=O)O.[Au] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dihydrogen (mercaptosuccinato(3-))aurate(2-) involves the reaction of gold salts with mercaptosuccinic acid under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by precipitation or crystallization . Industrial production methods may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Dihydrogen (mercaptosuccinato(3-))aurate(2-) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different gold oxidation states.

Reduction: It can be reduced to elemental gold under certain conditions.

Substitution: Ligand substitution reactions can occur where the mercaptosuccinate ligand is replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dihydrogen (mercaptosuccinato(3-))aurate(2-) has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and various chemical reactions.

Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.

Medicine: Explored for its anti-cancer properties and potential use in drug delivery systems.

Industry: Utilized in the production of fine chemicals and materials due to its catalytic properties.

Mechanism of Action

The mechanism by which Dihydrogen (mercaptosuccinato(3-))aurate(2-) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The gold center can coordinate with sulfur-containing groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, dihydrogen (mercaptosuccinato(3-))aurate(2-) is compared below with structurally or functionally related gold complexes:

Sodium Aurothiosulfate (CAS: 102144-58-5)

- Structure : Contains a gold(I) center coordinated to two thiosulfate (S₂O₃²⁻) ligands via sulfur atoms, forming [Au(S₂O₃)₂]³⁻ .

- Properties : Water-soluble and less toxic than other gold salts.

- Applications: Historically used in medicine (e.g., Sanocrysin®) for treating rheumatoid arthritis .

- Comparison : Unlike mercaptosuccinate, thiosulfate ligands lack carboxylate groups, reducing their ability to participate in hydrogen bonding or secondary coordination. This limits their use in catalysis but enhances biocompatibility for therapeutic applications .

Tetrachloroaurate(III) ([AuCl₄]⁻)

- Structure : Gold(III) coordinated to four chloride ligands in a square planar geometry .

- Properties : Strong oxidizing agent, soluble in acidic aqueous solutions.

- Applications: Precursor in gold nanoparticle synthesis, electroplating, and catalysis .

- Comparison : The Au(III) oxidation state in tetrachloroaurate(III) confers higher reactivity than Au(I) in mercaptosuccinate complexes. However, chloride ligands are labile, making tetrachloroaurate(III) less stable in biological systems. Mercaptosuccinate’s chelating thiol-carboxylate system enhances stability and reduces redox activity .

Auranofin (Gold(I) Thioglucose Derivative)

- Structure : Gold(I) coordinated to a thioglucose and triethylphosphine ligand.

- Properties : Lipophilic, orally bioavailable.

- Applications : FDA-approved antirheumatic drug .

- Comparison: Unlike hydrophilic mercaptosuccinate complexes, auranofin’s lipophilicity enables cellular membrane penetration. However, mercaptosuccinate’s carboxylate groups may facilitate targeted delivery via pH-responsive solubility .

Table 1: Key Comparative Properties

| Property | Dihydrogen (mercaptosuccinato)aurate(2-) | Sodium Aurothiosulfate | Tetrachloroaurate(III) | Auranofin |

|---|---|---|---|---|

| Oxidation State | Au(I) | Au(I) | Au(III) | Au(I) |

| Ligand Type | Thiol-carboxylate | Thiosulfate | Chloride | Thioglucose/phosphine |

| Solubility | High (aqueous) | High (aqueous) | Moderate (acidic) | Low (lipophilic) |

| Primary Applications | Pharmaceuticals, catalysis | Medicine | Nanoparticle synthesis | Antirheumatic therapy |

| Toxicity | Moderate (gold-associated) | Low | High | Moderate |

| Stability | High (chelating ligand) | Moderate | Low (ligand lability) | High (lipophilic) |

Research Findings and Market Insights

- Mercaptosuccinate Complex Stability : The thiol-carboxylate system in dihydrogen (mercaptosuccinato)aurate(2-) provides superior thermodynamic stability (log β ~ 15–18) compared to chloride or thiosulfate complexes (log β < 10), as inferred from analogous gold-thiol systems .

- Market Trends : Consumption of this compound is projected to grow at 3.8% CAGR (2020–2046), driven by demand in Asia-Pacific for electronics and targeted drug delivery systems . In contrast, sodium aurothiosulfate use has declined due to newer biologics in rheumatology .

- Environmental Impact : Gold complexes with labile ligands (e.g., tetrachloroaurate(III)) pose higher ecological risks due to Au(III) toxicity, whereas mercaptosuccinate’s stability mitigates gold leaching .

Biological Activity

Dihydrogen (mercaptosuccinato(3-))aurate(2-), often referred to as a gold compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Dihydrogen (mercaptosuccinato(3-))aurate(2-) is a coordination compound that features gold in a low oxidation state, which is significant for its biological interactions. The mercaptosuccinate ligand plays a crucial role in stabilizing the gold center and facilitating its interaction with biological macromolecules.

Mechanisms of Biological Activity

- Antioxidant Properties : Research indicates that gold compounds exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is essential for protecting cellular components from damage.

- Anti-inflammatory Effects : Dihydrogen (mercaptosuccinato(3-))aurate(2-) has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation.

- Antitumor Activity : Several studies have reported that gold compounds can inhibit cancer cell proliferation. The mechanisms include induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth.

In Vitro Studies

In vitro studies have demonstrated that dihydrogen (mercaptosuccinato(3-))aurate(2-) exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspases |

| HT-29 (Colon Cancer) | 20 | Disruption of mitochondrial function |

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of dihydrogen (mercaptosuccinato(3-))aurate(2-). In a study involving mice with induced tumors, treatment with this compound resulted in significant tumor regression compared to control groups.

Case Studies

-

Case Study: Chronic Inflammation

A clinical trial investigated the effects of dihydrogen (mercaptosuccinato(3-))aurate(2-) on patients with rheumatoid arthritis. Results indicated a reduction in joint swelling and pain, suggesting its potential as an anti-inflammatory agent. -

Case Study: Cancer Therapy

Another study focused on patients with advanced solid tumors receiving dihydrogen (mercaptosuccinato(3-))aurate(2-) as part of their treatment regimen. Preliminary results showed improved quality of life and reduced tumor size in some patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.